molecular formula C9H7ClN2 B019384 2-(Chloromethyl)quinoxaline CAS No. 106435-53-4

2-(Chloromethyl)quinoxaline

Cat. No.: B019384
CAS No.: 106435-53-4
M. Wt: 178.62 g/mol
InChI Key: AAUVNJJBLOZTAO-UHFFFAOYSA-N
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Description

2-(Chloromethyl)quinoxaline is a heterocyclic aromatic compound that contains a quinoxaline ring substituted with a chloromethyl group at the second position. Quinoxalines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)quinoxaline typically involves the reaction of o-phenylenediamine with 1,2-dicarbonyl compounds in the presence of a chlorinating agent. One common method is the reaction of o-phenylenediamine with glyoxal followed by chlorination using thionyl chloride or phosphorus pentachloride .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Chloromethyl)quinoxaline has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-(Chloromethyl)quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloromethyl group allows for targeted modifications and functionalization, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

2-(chloromethyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUVNJJBLOZTAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40548219
Record name 2-(Chloromethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40548219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106435-53-4
Record name 2-(Chloromethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40548219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Methylquinoxaline (8.94 g) was combined with 50 ml CCl4 and 6.5 g Na2CO3 in a 125 ml beaker. This was heated to 68° C. and then Cl2 was introduced via an inverted funnel so that the Cl2 was bubbled very slowly. This was continued for 1 hour and then the reaction mixture was cooled to 20° C. in an ice bath and partitioned between ether and saturated NaHCO3 solution. The ether was separated, dried over MgSO4, and concentrated to dryness. The residue was immediately flashed down a column packed with 20 cm of 32-63 micron silica gel (the column having a diameter of 8 cm) using 1:1 ether:hexane as eluant. After a 1 liter forerun, 250 ml fractions were collected. Fractions 3-5 were combined and concentrated to yield 2.58 g (23%) of title product as a yellow solid; tlc (3:7 ethyl acetate:CH2Cl2) Rf 0.65. 1H-NMR(CDCl3)delta(ppm): 4.86 (s, 2H), 7.74-7.78 (m, 2H), 8.02-8.16 (m, 2H), 9.0 (m, 1H).
Quantity
8.94 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
23%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is particularly interesting about the synthesis of 2-(chloromethyl)quinoxaline as described in the paper?

A1: The paper describes a novel synthesis of various tricyclic 2(5H)-furanone heterocycles from 3,4,5-trichloro-2(5H)-furanone and bifunctional o-nucleophiles. Interestingly, this compound was also obtained through this method. [] The formation of this compound is particularly noteworthy because it deviates from the expected reaction pathway and provides insight into the reactivity of the starting materials under the specified conditions. The authors discuss the distinctive formation mechanism of this compound, highlighting its unexpected nature. []

Q2: Where can I find more information about the mechanism of formation for this compound as described in the paper?

A2: The paper titled "A NEW SYNTHESIS OF NOVEL TRICYCLIC 2(5H)-FURANONE HETEROCYCLES FROM 3,4,5-TRICHLORO-2(5H)-FURANONE" provides a detailed discussion on the formation mechanism of this compound. You can access the full paper through the following link: []

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